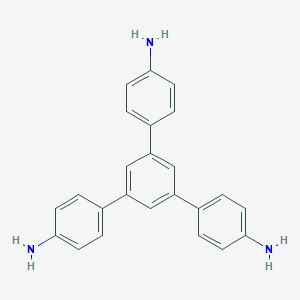
1,3,5-Tris(4-aminophenyl)benzene
Cat. No. B174889
Key on ui cas rn:
118727-34-7
M. Wt: 351.4 g/mol
InChI Key: QHQSCKLPDVSEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04923774
Procedure details


1,3,5-tris(4-aminophenyl)benzene was prepared as described above in the preparation of compound 1. A mixture of 3 g of 1,3,5-tris(4-aminophenyl)-benzene, 22.2 g of m-iodotoluene, 5.9 g of potassium carbonate, 0.2 g of 18-crown-6 crown ether, 2.2 g of copper bronze and 40 ml of orthodichlorobenzene was flushed with argon and then the whole apparatus placed under vacuum. The mixture was then refluxed under argon for 120 hours. The reaction mixture was then filtered hot and the filtrate evaporated to dryness. High boiling point petroleum ether was then added and the product crystallized slowly in a deep freeze. It was then filtered off, dissolved in dichloromethane, precipitated with methanol and the precipitate, after drying, purified by preparative chromatographically using a 7:1 mixture of dichloromethane and n-hexane as the eluent. The 1,3,5-tris-(4-di-m -tolylaminophenyl)benzene produced had a melting point of 269.6° C.
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
copper bronze
Quantity
2.2 g
Type
catalyst
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)[CH:11]=[C:10]([C:21]3[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=3)[CH:9]=2)=[CH:4][CH:3]=1.I[C:29]1[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=1.C(=O)([O-])[O-].[K+].[K+].C1O[CH2:58][CH2:57]OCCOCCOCCOCCOC1>[Cu].ClC1C=CC=CC=1Cl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:21]3[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=3)[CH:11]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)[CH:13]=2)=[CH:4][CH:3]=1.[C:31]1([CH3:35])[CH:32]=[CH:33][CH:34]=[C:29]([N:1]([C:22]2[CH:23]=[C:57]([CH3:58])[CH:9]=[CH:10][CH:21]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:9]=[C:10]([C:21]4[CH:26]=[CH:25][C:24]([N:27]([C:29]5[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=5)[C:29]5[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=5)=[CH:23][CH:22]=4)[CH:11]=[C:12]([C:14]4[CH:19]=[CH:18][C:17]([N:20]([C:7]5[CH:6]=[C:5]([CH3:8])[CH:4]=[CH:3][CH:2]=5)[C:16]5[CH:15]=[C:14]([CH3:12])[CH:19]=[CH:18][CH:17]=5)=[CH:16][CH:15]=4)[CH:13]=3)=[CH:4][CH:3]=2)[CH:30]=1 |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
compound 1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
22.2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=CC1)C
|
|
Name
|
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
|
Name
|
copper bronze
|
|
Quantity
|
2.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was flushed with argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then refluxed under argon for 120 hours
|
|
Duration
|
120 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered hot
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product crystallized slowly in a deep freeze
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was then filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate, after drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by preparative
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 7:1 mixture of dichloromethane and n-hexane as the eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC=C1)N(C1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N(C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C1=CC=C(C=C1)N(C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
